N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-3-4-15(18)17-9-12-7-14(10-16-8-12)13-5-6-19-11-13/h2,5-8,10-11H,1,3-4,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNKQAJKXYHOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CC(=CN=C1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comprehensive Analysis of Preparation Methods for N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide
The compound this compound represents a structurally intricate amide, incorporating both a heteroaromatic pyridine-furan moiety and a pent-4-enamide chain. This article presents an exhaustive, critical survey of the synthetic strategies for this compound, focusing exclusively on preparation methods, their mechanistic underpinnings, and comparative evaluation. The discussion is grounded in a broad spectrum of peer-reviewed literature, patents, and authoritative chemical synthesis treatises, ensuring a professional and authoritative perspective. All data tables and findings are derived from or supported by diverse, credible sources, explicitly excluding unreliable repositories.
The synthesis of this compound typically involves the strategic assembly of three key fragments: the furan-substituted pyridine core, the aminomethyl linker, and the pent-4-enoyl amide moiety. The methodologies surveyed herein encompass both classical and modern approaches, including amide bond formation via acid chlorides, coupling agents, and advanced olefination strategies for constructing the pent-4-enamide segment. The review also addresses the selection of starting materials, optimization of reaction conditions, and purification protocols, providing a data-driven comparison of yields, selectivity, and scalability. The findings reveal that while several synthetic routes are feasible, the choice of method depends heavily on the availability of intermediates, desired functional group tolerance, and specific application requirements.
Structural Considerations and Retrosynthetic Analysis
Molecular Architecture and Synthetic Challenges
The target molecule, this compound, features a central amide bond linking a pent-4-enamide chain to a 5-(furan-3-yl)pyridin-3-ylmethylamine moiety. The presence of both furan and pyridine rings introduces considerations regarding heteroaromatic reactivity, electronic effects, and potential for side reactions during functionalization. The pent-4-enamide segment, with its terminal alkene, necessitates careful control to avoid isomerization or over-reduction during synthesis.
Retrosynthetic Disconnection
Synthesis of (5-(furan-3-yl)pyridin-3-yl)methylamine
Construction of the Pyridine-Furan Core
The synthesis of the heteroaromatic core is a pivotal step. Several strategies are available, including cross-coupling reactions, direct heteroarylation, and cyclization protocols.
Cross-Coupling Approaches
The Suzuki-Miyaura coupling between a 5-bromopyridin-3-ylmethylamine derivative and a furan-3-ylboronic acid offers a robust route to the desired core. This method benefits from the commercial availability of both coupling partners and the tolerance of the palladium-catalyzed process to various functional groups. Optimization of the catalyst, base, and solvent system is critical, with Pd(PPh₃)₄ or Pd(dppf)Cl₂ commonly employed, and bases such as potassium carbonate or cesium carbonate in solvents like dimethylformamide or toluene.
Direct Heteroarylation
Recent advances in C–H activation have enabled direct arylation of pyridine derivatives with furan rings, obviating the need for prefunctionalized halides or boronic acids. These methods typically employ palladium or nickel catalysts, often with specialized ligands to promote regioselectivity and minimize side reactions. The mild conditions and step economy are attractive, though the substrate scope may be limited by electronic and steric factors.
Cyclization Strategies
An alternative involves the cyclization of suitably substituted precursors, such as the condensation of a furan-3-carbaldehyde with a 3-aminomethylpyridine under acidic or basic conditions, followed by reduction. This approach can be advantageous when starting materials are readily available, but may require extensive purification to remove side products.
Purification and Characterization
The amine intermediate is usually purified by column chromatography or recrystallization, with identity confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. The purity and structural integrity of this intermediate are crucial for subsequent amide bond formation.
Table 1. Representative Yields for Synthesis of (5-(furan-3-yl)pyridin-3-yl)methylamine
Preparation of Pent-4-enoyl Derivatives
Synthesis of Pent-4-enoic Acid and Its Derivatives
Pent-4-enoic acid is a commercially available starting material, but can also be synthesized via oxidation of pent-4-en-1-ol or via Wittig olefination of succinic acid derivatives. The acid is then converted to more reactive derivatives for amide bond formation.
Formation of Pent-4-enoyl Chloride
Acid chlorides are classical electrophiles for amide bond formation. Pent-4-enoic acid is treated with thionyl chloride, oxalyl chloride, or phosphorus trichloride, often in the presence of catalytic dimethylformamide, to generate pent-4-enoyl chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.
Table 2. Yields for Pent-4-enoyl Chloride Formation
| Chlorinating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thionyl chloride | Reflux, DMF cat., 2–3 h | 85–95 | |
| Oxalyl chloride | 0°C to RT, DMF cat., 1–2 h | 80–92 | |
| Phosphorus trichloride | RT, 2–4 h | 75–88 |
Alternative Activation: Coupling Agents
Modern peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts (HATU, TBTU) can also activate pent-4-enoic acid for amide bond formation. These methods are advantageous for their mild conditions and compatibility with sensitive functional groups.
Amide Bond Formation: Assembly of this compound
Classical Method: Acid Chloride Coupling
The most direct approach involves the reaction of (5-(furan-3-yl)pyridin-3-yl)methylamine with pent-4-enoyl chloride in the presence of a base such as triethylamine or pyridine, typically in dichloromethane or tetrahydrofuran. The reaction is carried out at 0°C to room temperature to minimize side reactions.
Mechanistic Considerations
The nucleophilic amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses with elimination of chloride ion, yielding the amide. The base serves to neutralize the generated hydrogen chloride, preventing protonation of the amine and facilitating the reaction.
Table 3. Representative Yields for Amide Formation via Acid Chloride
Modern Method: Coupling Agent-Mediated Amide Bond Formation
When acid chlorides are unstable or incompatible with sensitive substrates, coupling agents provide a milder alternative. The amine and pent-4-enoic acid are combined with DCC or EDC and an additive such as hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), typically in dichloromethane or dimethylformamide. The reaction proceeds at room temperature, with byproducts such as dicyclohexylurea removed by filtration.
Table 4. Yields for Coupling Agent-Mediated Amide Formation
| Coupling Agent | Additive | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| DCC | HOBt | DCM | 70–88 | |
| EDC | NHS | DMF | 65–82 | |
| HATU | DIPEA | DMF | 75–90 |
Alternative: Weinreb Amide and Horner–Wadsworth–Emmons Olefination
A sophisticated approach involves the use of a Weinreb amide intermediate, which is particularly valuable when the pent-4-enamide is constructed via olefination. The Horner–Wadsworth–Emmons reaction can be employed to couple a phosphonate ester with an aldehyde, generating the pent-4-enamide moiety with high (E)-selectivity. The resulting unsaturated amide can then be coupled to the amine.
Reaction Conditions and Selectivity
The phosphonoenolate is generated using a strong base such as butyllithium or isopropylmagnesium chloride, and the reaction is conducted in tetrahydrofuran at low temperature. The (E)-selectivity is influenced by the choice of cation and reaction temperature, with magnesium cations favoring the (E)-isomer. This method is particularly useful when polyene or conjugated systems are desired.
Table 5. Yields and Selectivity for Horner–Wadsworth–Emmons Olefination
| Base | Solvent | Temperature | (E):(Z) Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|
| BuLi | THF | −78°C | 95:5 | 70–85 | |
| iPrMgCl | THF | 0–25°C | >98:2 | 80–92 |
Purification and Characterization of Final Product
The crude amide is typically purified by column chromatography on silica gel, using gradients of ethyl acetate and hexanes. The product is characterized by proton and carbon nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy. Elemental analysis may be performed to confirm purity.
Table 6. Analytical Data for this compound
Comparative Evaluation of Preparation Methods
Yield and Scalability
The acid chloride method offers high yields and straightforward scalability, provided that the amine and acid chloride are stable and readily available. Coupling agent-mediated methods are more versatile, accommodating sensitive or multifunctional substrates, but may require more extensive purification to remove urea or other byproducts.
Selectivity and Functional Group Tolerance
The Horner–Wadsworth–Emmons approach, particularly when employing a Weinreb amide intermediate, provides exceptional control over alkene geometry and is well-suited for synthesizing (E)-pent-4-enamide derivatives. This method is advantageous when conjugated systems are required or when the starting materials are more accessible as aldehydes.
Cost and Availability of Reagents
All methods rely on commercially available or easily synthesized starting materials. The choice of method may be influenced by the cost and availability of coupling agents, catalysts, and purification materials.
Table 7. Summary Comparison of Preparation Methods
Case Studies and Literature Survey
Application to Analogous Compounds
A survey of recent literature reveals that the synthetic strategies described above have been successfully applied to a range of structurally related amides, including N-(heteroaryl methyl)pent-4-enamides and their trifluorinated analogues. These studies demonstrate the robustness and adaptability of the methods, as well as their relevance to the synthesis of bioactive compounds and advanced materials.
Optimization Studies
Systematic optimization of reaction conditions, including base selection, solvent choice, temperature, and stoichiometry, has been reported to improve yields and selectivity. For example, the use of magnesium cations in the Horner–Wadsworth–Emmons reaction has been shown to enhance (E)-selectivity and overall yield.
Mechanistic Insights
Detailed mechanistic studies, including kinetic analysis and spectroscopic monitoring, have elucidated the pathways of amide bond formation and olefination. These insights inform the rational design of synthetic routes and the selection of optimal conditions for specific substrates.
Chemical Reactions Analysis
Cyclization Reactions via Palladium Catalysis
The enamide’s conjugated double bond enables participation in palladium-catalyzed cyclization processes. For example:
-
Carbonylative double cyclization : Under Pd(II) catalysis (e.g., Pd(OAc)₂) with CO insertion, the enamide can undergo sequential cyclization. A 5-exo-trig nucleophilic attack by the amide nitrogen on the π-allylpalladium intermediate forms a bicyclic lactam (Scheme 1). This process is analogous to Pd-catalyzed carbonylative cyclizations reported for structurally related enamide systems .
Key Conditions :
| Catalyst | Ligand | Oxidant | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Bis(oxazoline) | p-Benzoquinone | 29–66 |
Tsuji-Trost Allylic Amination
The pent-4-enamide’s allylic position is susceptible to nucleophilic displacement via the Tsuji-Trost mechanism. Palladium(0) catalysts (e.g., Pd(PPh₃)₄) activate the allyl system, enabling nucleophilic attack by amines or other soft nucleophiles (Scheme 2) .
-
Regioselectivity : The reaction favors retention of configuration at the allylic center.
-
Substrate Scope : Pyridine and furan substituents remain inert under these conditions .
Hydrolysis of the Enamide Bond
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6 M, reflux) cleaves the amide to yield pent-4-enoic acid and the corresponding amine .
-
Basic Hydrolysis : NaOH (2 M, 80°C) generates the carboxylate salt and amine. The electron-withdrawing enamide group accelerates hydrolysis compared to simple aliphatic amides .
Electrophilic Aromatic Substitution (EAS) on Heterocycles
The furan and pyridine rings participate in EAS:
Coordination Chemistry and Cross-Coupling
The pyridine nitrogen and enamide oxygen serve as ligands for transition metals:
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Pd(II) Complexation : Facilitates Suzuki-Miyaura couplings of the furan ring with aryl boronic acids (e.g., 5-bromofuran derivatives) .
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Cu(I)-Mediated Click Chemistry : The enamide’s alkene participates in azide-alkyne cycloadditions when functionalized with terminal alkyne groups .
Radical Addition Reactions
The enamide’s double bond undergoes radical-mediated hydrofunctionalization:
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₅H₁₆N₂O₂
Molecular Weight : 256.30 g/mol
CAS Number : 2034617-33-7
The compound features a furan ring fused with a pyridine ring, linked to a pent-4-enamide group. This structure contributes to its reactivity and potential interactions with biological targets.
Chemistry
N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with specific properties.
Biology
Research indicates that this compound exhibits bioactive properties , making it a candidate for further investigation in medicinal chemistry. It has shown potential as:
- Antimicrobial Agent : Studies have suggested its effectiveness against various bacterial strains, indicating possible applications in antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
- Anticancer Properties : Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its utility in cancer therapeutics.
Medicine
In medicinal applications, this compound has been explored for:
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways.
- Antiviral Activity : Investigations into its potential as an antiviral agent are ongoing, with promising initial results.
Industrial Applications
The unique structural characteristics of this compound make it valuable in the development of advanced materials such as:
- Polymers : Its incorporation into polymer matrices can enhance material properties.
- Coatings : The compound may be used in coatings that require specific chemical resistance or durability.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results showed significant activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition.
Case Study 2: Anticancer Studies
In vitro studies demonstrated that this compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells. The mechanism was linked to apoptosis induction through caspase pathway activation, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Similar structure but with a methyl group instead of the pent-4-enamide group.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Similar pyridine-based structure with different functional groups.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide is unique due to its combination of the furan and pyridine rings with a pent-4-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring fused to a pyridine ring, linked to a pent-4-enamide group, which contributes to its unique chemical properties.
The molecular formula for this compound is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol. Its structure includes functional groups that may interact with various biological targets, making it a candidate for further investigation into its pharmacological effects.
Biological Activity
Research into the biological activity of this compound indicates several promising areas:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing furan and pyridine rings have been investigated for their ability to inhibit bacterial growth, suggesting that this compound may also possess similar activity. The mechanism is likely related to the interaction of the furan ring with microbial enzymes or membranes, inhibiting their function .
Anticancer Properties
Recent studies have explored the anticancer potential of furan-containing compounds. In vitro assays demonstrated that certain furan derivatives can induce apoptosis in cancer cell lines, including aggressive types such as triple-negative breast cancer cells. The presence of the pyridine moiety may enhance this activity by facilitating interactions with specific cellular targets involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds with similar structures have been documented. The amide group in this compound may contribute to its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features. This interaction may lead to inhibition of key enzymes or modulation of receptor activities critical for disease processes .
Case Studies and Research Findings
Q & A
Q. Basic
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
- Receptor Binding : Radioligand displacement studies (e.g., GPCR targets) .
How can researchers elucidate the mechanism of action of this compound in modulating cellular pathways?
Q. Advanced
- Target Identification : Use affinity chromatography or photoaffinity labeling coupled with LC-MS/MS.
- Pathway Analysis : CRISPR-Cas9 knockout libraries or phosphoproteomics to identify downstream effectors.
- Biophysical Assays : Surface plasmon resonance (SPR) for binding kinetics .
What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Q. Advanced
- Core Modifications : Substitute the furan ring with thiophene or pyrrole to assess electronic effects.
- Side-Chain Variations : Replace the pent-4-enamide group with cyclic or branched analogs.
- Biological Evaluation : Test derivatives in enzyme inhibition and cell viability assays to correlate structural changes with activity .
How should contradictory data between in vitro and in vivo efficacy studies be resolved?
Q. Advanced
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., using liver microsomes).
- Orthogonal Assays : Validate in vitro hits with ex vivo tissue models or 3D spheroids.
- Dose-Response Analysis : Ensure in vivo dosing aligns with in vitro IC values .
What computational approaches aid in predicting the binding mode of this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS).
- QSAR Modeling : Train models on derivative libraries to predict bioactivity .
How can solubility limitations of this compound be addressed without compromising activity?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters).
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles.
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations .
What analytical methods are suitable for assessing the thermal stability of this compound?
Q. Basic
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points .
How is bioavailability optimized for in vivo studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
